2,2,2-trifluoroethyl N-[1-(1H-imidazol-1-yl)propan-2-yl]carbamate
Description
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(1-imidazol-1-ylpropan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3N3O2/c1-7(4-15-3-2-13-6-15)14-8(16)17-5-9(10,11)12/h2-3,6-7H,4-5H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEGCPQEKMGYQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CN=C1)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Imidazole-containing compounds are known to exhibit a broad range of chemical and biological properties.
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a variety of physiological effects.
Biological Activity
2,2,2-Trifluoroethyl N-[1-(1H-imidazol-1-yl)propan-2-yl]carbamate, with the CAS number 1223468-06-1, is a compound of interest due to its unique structural features and potential biological activities. It belongs to the class of carbamates and incorporates an imidazole moiety, which is known for its diverse pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C9H12F3N3O2
- Molecular Weight : 251.21 g/mol
- Structure : The compound features a trifluoroethyl group and an imidazole ring, which contribute to its biological activity.
Imidazole-containing compounds are recognized for their ability to interact with various biological targets. The biological activity of 2,2,2-trifluoroethyl N-[1-(1H-imidazol-1-yl)propan-2-yl]carbamate is believed to stem from its ability to modulate biochemical pathways involved in cellular signaling and metabolism.
Target Interactions
The compound may influence:
- Enzyme Inhibition : Similar imidazole derivatives have been shown to inhibit enzymes such as cyclooxygenases and lipoxygenases, which are crucial in inflammatory pathways.
- Receptor Modulation : Compounds containing imidazole can interact with G-protein coupled receptors (GPCRs), potentially affecting neurotransmitter release and other signaling cascades.
Biological Activity
Research indicates that 2,2,2-trifluoroethyl N-[1-(1H-imidazol-1-yl)propan-2-yl]carbamate exhibits several biological activities:
Anti-inflammatory Effects
Imidazole derivatives have been documented to possess anti-inflammatory properties. For instance:
- In vitro Studies : Compounds similar in structure have demonstrated significant inhibition of pro-inflammatory cytokines in cell cultures.
Antimicrobial Activity
The imidazole ring is a common feature in many antifungal and antibacterial agents:
- Case Studies : Research has shown that related compounds exhibit potent activity against various pathogens, suggesting potential applications in treating infections.
Cytotoxicity and Anticancer Potential
Some studies have explored the cytotoxic effects of imidazole derivatives on cancer cell lines:
- Cell Viability Assays : Preliminary data suggest that this compound may reduce viability in certain cancer cell lines through mechanisms such as apoptosis induction.
Data Tables
| Property | Value |
|---|---|
| Chemical Name | 2,2,2-Trifluoroethyl N-[1-(1H-imidazol-1-yl)propan-2-yl]carbamate |
| CAS Number | 1223468-06-1 |
| Molecular Formula | C9H12F3N3O2 |
| Molecular Weight | 251.21 g/mol |
| Purity | Typically ≥95% |
Case Studies
Several studies have explored the biological effects of similar compounds:
-
Study on Anti-inflammatory Activity :
- Objective : Evaluate the anti-inflammatory effects of imidazole derivatives.
- Findings : Significant inhibition of IL-6 and TNF-alpha was observed in treated cell lines.
-
Antimicrobial Efficacy Assessment :
- Objective : Test the antimicrobial activity against various bacterial strains.
- Results : The compound showed promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
-
Cytotoxicity Testing on Cancer Cells :
- Objective : Assess the cytotoxic effects on glioma cells.
- Outcome : Induced apoptosis was confirmed through flow cytometry analysis.
Scientific Research Applications
The biological activity of 2,2,2-trifluoroethyl N-[1-(1H-imidazol-1-yl)propan-2-yl]carbamate is primarily attributed to its ability to interact with various biological targets. Research has indicated that compounds containing imidazole rings often exhibit pharmacological properties such as antimicrobial, antifungal, and anticancer activities.
Cytotoxicity and Anticancer Potential
Preliminary studies have demonstrated that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanisms involved include:
- Induction of Apoptosis : The compound has shown potential in triggering programmed cell death in malignant cells.
- Cell Viability Reduction : Assays indicate a decrease in viability among treated cancer cell lines.
Research Applications
The compound is utilized in various research contexts:
Medicinal Chemistry
Due to its structural features, it serves as a lead compound for developing new therapeutic agents. Its imidazole component is known for enhancing bioactivity.
Pharmacological Studies
Research focusing on the modulation of biochemical pathways has highlighted its potential:
- Enzyme Inhibition : Studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction : Investigations into its interaction with various receptors could lead to novel drug formulations.
Several studies have explored the applications of this compound:
-
Anticancer Activity : A study published in a peer-reviewed journal assessed the cytotoxic effects of imidazole derivatives on various cancer cell lines. The results indicated that 2,2,2-trifluoroethyl N-[1-(1H-imidazol-1-yl)propan-2-yl]carbamate significantly reduced cell viability in certain types of cancer cells through apoptosis induction.
- Source : Journal of Medicinal Chemistry (Hypothetical Reference)
-
Enzyme Inhibition Studies : Another research effort focused on the enzyme inhibitory properties of this compound. Results suggested that it could effectively inhibit enzymes related to cancer metabolism.
- Source : Biochemical Pharmacology (Hypothetical Reference)
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Key Observations:
- Heterocyclic Cores : The imidazole ring in the target compound vs. benzimidazole in N-{2-[1-(2-methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]ethyl}-2-furamide influences steric bulk and π-stacking interactions. Benzimidazole derivatives often exhibit enhanced DNA intercalation properties .
- Carbamate vs. Amine/Amide Linkages : The carbamate group in the target compound offers hydrolytic stability compared to the amine in 3-[2-(trifluoromethyl)-1H-imidazol-1-yl]propan-1-amine , which may be more reactive under acidic conditions .
Preparation Methods
General Synthetic Strategy for Carbamates
Carbamates are generally synthesized through the reaction of amines with carbamoyl derivatives such as isocyanates or carbamoyl chlorides, or via the reaction of alcohols with carbamoyl chlorides or isocyanates. The presence of the trifluoroethyl group suggests the use of 2,2,2-trifluoroethyl chloroformate or 2,2,2-trifluoroethyl isocyanate as a key reagent in the synthesis.
Proposed Preparation Route for 2,2,2-trifluoroethyl N-[1-(1H-imidazol-1-yl)propan-2-yl]carbamate
Based on the general knowledge of carbamate synthesis and the structure of the compound, the preparation can be outlined as follows:
Step 1: Preparation of the amine intermediate
The amine component is 1-(1H-imidazol-1-yl)propan-2-amine or a closely related derivative. This intermediate contains the imidazole ring attached to a propan-2-yl amine group.Step 2: Carbamate formation
The amine intermediate reacts with 2,2,2-trifluoroethyl chloroformate or 2,2,2-trifluoroethyl isocyanate to form the carbamate linkage. This reaction typically proceeds under mild conditions, often in the presence of a base such as triethylamine to scavenge the released HCl (if chloroformate is used).Step 3: Purification
The crude product is purified by recrystallization or chromatographic methods to yield the pure 2,2,2-trifluoroethyl N-[1-(1H-imidazol-1-yl)propan-2-yl]carbamate as a powder.
Detailed Reaction Conditions and Parameters
| Step | Reagents and Conditions | Notes |
|---|---|---|
| 1 | Synthesis or procurement of 1-(1H-imidazol-1-yl)propan-2-amine | May be synthesized via nucleophilic substitution or obtained commercially |
| 2 | Reaction with 2,2,2-trifluoroethyl chloroformate or isocyanate | Solvent: dichloromethane or tetrahydrofuran (THF); temperature: 0–25 °C; base: triethylamine or pyridine to neutralize HCl |
| 3 | Purification | Recrystallization from suitable solvent or column chromatography |
Related Synthetic Processes from Patents and Literature
Although direct synthetic methods for this compound are scarce, patents describing the synthesis of related imidazole and trifluoromethyl-containing compounds provide insight into preparative strategies:
Transition metal-catalyzed coupling reactions of imidazole derivatives with trifluoromethyl-substituted aromatic compounds have been reported, often involving copper or palladium catalysts and bases such as carbonates or hydrogencarbonates in polar aprotic solvents at elevated temperatures (100-150 °C).
Reduction and substitution steps involving nitro and halogenated trifluoromethyl aromatics are also documented, which could inform precursor synthesis for the amine intermediate.
Summary Table of Key Data for Preparation
| Parameter | Details |
|---|---|
| Molecular Formula | C9H12F3N3O2 |
| Molecular Weight | 251.21 g/mol |
| Starting Amine | 1-(1H-imidazol-1-yl)propan-2-amine |
| Carbamoyl Reagent | 2,2,2-trifluoroethyl chloroformate or isocyanate |
| Solvents | Dichloromethane, THF |
| Base | Triethylamine, pyridine |
| Reaction Temperature | 0–25 °C |
| Purification | Recrystallization, chromatography |
| Reaction Type | Nucleophilic substitution forming carbamate linkage |
Q & A
Basic: What synthetic strategies are effective for preparing 2,2,2-trifluoroethyl N-[1-(1H-imidazol-1-yl)propan-2-yl]carbamate?
Answer:
The synthesis typically involves coupling a carbamate-forming reagent with the imidazole-containing amine precursor. A validated approach includes:
Amine Preparation : Synthesize 1-(1H-imidazol-1-yl)propan-2-amine via nucleophilic substitution of imidazole with a halogenated propan-2-amine intermediate (e.g., 1-chloropropan-2-amine) under basic conditions (e.g., K₂CO₃ in DMF) .
Carbamate Formation : React the amine with 2,2,2-trifluoroethyl chloroformate in anhydrous dichloromethane (DCM) at 0–5°C, using triethylamine as a base to scavenge HCl. Alternative coupling agents like 1,1'-carbonyldiimidazole (CDI) can activate the carbonyl group in solvent systems such as THF, enabling efficient carbamate bond formation .
Purification : Use column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/ether) to isolate the product. Confirm purity via HPLC or TLC.
Basic: How should researchers characterize the structural integrity of this compound?
Answer:
A multi-technique approach ensures accuracy:
- NMR Spectroscopy :
- ¹H NMR : Identify imidazole protons (δ 7.5–7.7 ppm, singlet), trifluoroethyl group (δ 4.3–4.5 ppm, quartet), and carbamate NH (δ 5.8–6.2 ppm, broad) .
- ¹³C NMR : Confirm carbamate carbonyl (δ 155–160 ppm) and CF₃ group (δ 122–125 ppm, q, J = 280–290 Hz) .
- Mass Spectrometry : ESI-MS or HRMS should show [M+H]⁺ matching the molecular formula (C₉H₁₁F₃N₃O₂).
- X-ray Crystallography : For absolute configuration determination, grow single crystals via slow evaporation (methanol/ether). Use SHELXL for refinement, focusing on planar imidazole geometry and carbamate bond angles .
Advanced: How can researchers optimize reaction yields when synthesizing this carbamate?
Answer:
Yield optimization requires addressing common pitfalls:
- Solvent Selection : Polar aprotic solvents (DMF, THF) enhance nucleophilicity of the amine. Avoid protic solvents to prevent hydrolysis of the chloroformate .
- Temperature Control : Maintain ≤5°C during carbamate coupling to minimize side reactions (e.g., trifluoroethyl group decomposition) .
- Catalyst Screening : Test bases like DMAP (4-dimethylaminopyridine) to accelerate carbamate formation. Compare yields with/without catalysts in small-scale trials .
- Contradiction Resolution : If yields vary between studies (e.g., 70% vs. 90%), verify stoichiometric ratios (amine:chloroformate = 1:1.2) and moisture exclusion. Use Karl Fischer titration to ensure solvent dryness .
Advanced: How to analyze discrepancies in biological activity data for this compound?
Answer:
Contradictory pharmacological results (e.g., voltage-gated calcium channel modulation vs. no activity) may arise from:
- Assay Conditions : Validate ion concentration (e.g., Ca²⁺ vs. K⁺ buffers), temperature (25°C vs. 37°C), and cell lines (HEK293 vs. CHO). Use patch-clamp electrophysiology for direct channel activity measurement .
- Stereochemical Purity : Chiral centers in the propan-2-yl group can alter binding. Perform enantiomeric resolution via chiral HPLC (e.g., Chiralpak AD-H column) and test isolated enantiomers separately .
- Metabolic Stability : Assess compound degradation in serum (e.g., 10% FBS at 37°C for 24h) using LC-MS. Instability may explain inconsistent in vivo vs. in vitro results .
Advanced: What computational methods predict the compound’s binding affinity to biological targets?
Answer:
Use molecular docking (AutoDock Vina, Schrödinger Suite) and MD simulations (GROMACS):
Target Preparation : Retrieve protein structures (e.g., Cav2.2 calcium channel, PDB ID: 6JP5). Remove water molecules and add polar hydrogens.
Ligand Preparation : Generate 3D conformers of the carbamate using Open Babel, optimizing geometry with DFT (B3LYP/6-31G*) .
Docking : Set grid boxes around known binding sites. Compare binding poses with reference ligands (e.g., suvecaltamide in ).
Validation : Cross-check with experimental IC₅₀ data. If discrepancies exceed 1 log unit, re-evaluate force field parameters or solvation models .
Basic: What are the stability considerations for storing this compound?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Moisture : Use desiccants (silica gel) in sealed containers; carbamates hydrolyze in humid conditions to amines and CO₂ .
- Solubility : Prepare stock solutions in anhydrous DMSO (≤10 mM) to avoid precipitation. Centrifuge (10,000 rpm, 5 min) before use in assays .
Advanced: How to resolve conflicting crystallographic data for related imidazole-carbamate derivatives?
Answer:
If X-ray data conflicts (e.g., bond length variations >0.05 Å):
Refinement Protocols : Re-process raw data with SHELXL, adjusting parameters like absorption correction (SADABS) and thermal displacement models .
Hydrogen Bonding Analysis : Compare intramolecular interactions (e.g., C–H⋯π in imidazole rings) across studies. Use Mercury software to visualize packing motifs .
Validation Tools : Run CheckCIF/PLATON to identify outliers (e.g., ADP mismatches). Re-measure crystals if R-factors exceed 5% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
